Bromoacetamido-PEG4-t-Butyl Ester
Overview
Description
Bromoacetamido-PEG4-t-Butyl Ester is a PEG linker containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .
Molecular Structure Analysis
The molecular formula of Bromoacetamido-PEG4-t-Butyl Ester is C17H32BrNO7 . It contains a total of 57 bonds, including 25 non-H bonds, 2 multiple bonds, 17 rotatable bonds, 2 double bonds, 1 aliphatic ester, 1 aliphatic secondary amide, and 4 aliphatic ethers .Chemical Reactions Analysis
The bromide (Br) in Bromoacetamido-PEG4-t-Butyl Ester is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical And Chemical Properties Analysis
The molecular weight of Bromoacetamido-PEG4-t-Butyl Ester is 442.4 g/mol . It is recommended to be stored at -20°C .Scientific Research Applications
Enantioselective Synthesis
Bromoacetamido-PEG4-t-Butyl Ester has been utilized in enantioselective synthesis processes. Corey and Choi (1991) described its use in the coupling with aldehydes to produce anti-α-bromo β-hydroxy esters, which are precursors for various chiral compounds (Corey & Choi, 1991).
Drug Delivery and Bioactivity
Smith et al. (2013) reported the use of bromoacetamido-PEG4-t-Butyl Ester in PEG conjugates of α4 integrin inhibitors. These conjugates exhibited sustained levels and bioactivity in vivo following subcutaneous administration (Smith et al., 2013).
PEGylation for Pharmaceutical Applications
Lima et al. (2020) explored the PEGylation process, using bromoacetylation as a method for the functionalization of PEG, which is critical for improving the pharmacokinetic properties of bioactive compounds (Lima et al., 2020).
Catalysis in Organic Synthesis
Huang et al. (2002) designed a PEG-supported telluride for catalytic Wittig-type reactions, involving bromoacetate, to produce unsaturated esters with high yields and stereoselectivity (Huang et al., 2002).
Synthesis of Antifolates
Pawełczak et al. (1989) described the synthesis of oligo(L-gamma-glutamyl) conjugates of N10-propargyl-5,8-dideazafolic acid, using tert-butyl bromoacetate, highlighting its role in the production of antifolates for thymidylate synthase inhibition (Pawełczak et al., 1989).
Electrophilic Substitution Reactions
Chauhan et al. (2013) explored electrophilic substitution reactions using t-butyl esters of α-bromoacetic acid, demonstrating its utility in the synthesis of crystalline bis(alkoxycarbonylmethyl)tellurium(IV) diiodides (Chauhan et al., 2013).
Enhancing Lithium-Sulfur Batteries
Cai et al. (2019) reported the application in lithium-sulfur batteries, where the butyl acrylate component with ester groups played a role in the chemical capture for lithium polysulfides (Cai et al., 2019).
Peptide Synthesis
Sakakibara et al. (1967) investigated the use of anhydrous hydrogen fluoride in peptide synthesis, with the t-butyl group in S-t-butylcysteine showing compatibility with the process (Sakakibara et al., 1967).
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32BrNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLVXGPHURQOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32BrNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromoacetamido-PEG4-t-Butyl Ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.